molecular formula C33H38N9NaO12S2 B1260346 Piperacillin-tazobactam

Piperacillin-tazobactam

Cat. No. B1260346
M. Wt: 839.8 g/mol
InChI Key: TUPFOYXHAYOHIB-WZGOVNIISA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperacillin is an extended-spectrum ureidopenicillin which, when combined with the beta-lactamase inhibitor tazobactam, is used to treat moderate-to-severe infectious due to susceptible organisms including lactamase producing penicillin-resistant bacteria. Piperacillin-tazobactam has been linked with idiosyncratic liver injury, but only rarely and as isolated case reports.

Scientific Research Applications

Piperacillin-Tazobactam in Critical Care

  • Prolonged Infusion Effectiveness : A systematic review and meta-analysis found that prolonged infusion of piperacillin-tazobactam is associated with reduced mortality and improved clinical cure rates in critically ill patients (Rhodes et al., 2017).

Pharmacokinetics and Drug Monitoring

  • Intensive Care Pharmacokinetics : A review of population pharmacokinetic analyses in intensive care units highlighted the variability in treatment response due to pathophysiological changes in critically ill patients. It underscored the importance of understanding these changes for effective piperacillin-tazobactam administration (El-Haffaf et al., 2021).
  • Assay for Quantification : A study developed a rapid LC-MS/MS assay for quantifying piperacillin and tazobactam in human plasma, highlighting its application for clinical pharmacokinetic studies and therapeutic drug monitoring (Popowicz et al., 2018).

Antibiotic Combinations and Resistance

  • MRSA Treatment Potential : Research into meropenem/piperacillin/tazobactam combinations suggests potential for treating MRSA infections with established β-lactams, indicating a novel synergistic mechanism against MRSA (Bush, 2015).

Use in Specific Patient Populations

  • Pediatric Applications : An antimicrobial stewardship review at a pediatric hospital assessed the use of piperacillin-tazobactam, emphasizing the need for careful monitoring and potential cost savings (Janowski et al., 2016).
  • Febrile Neutropenia in Hematology : A study evaluated pharmacokinetic/pharmacodynamic outcomes with piperacillin-tazobactam dosing in hematological malignancy patients, highlighting the challenges in achieving therapeutic targets (Weber et al., 2019).

properties

Product Name

Piperacillin-tazobactam

Molecular Formula

C33H38N9NaO12S2

Molecular Weight

839.8 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H27N5O7S.C10H12N4O5S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17);/q;;+1/p-1/t13-,14+,15-,20+;7-,8+,10+;/m01./s1

InChI Key

TUPFOYXHAYOHIB-WZGOVNIISA-M

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+]

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperacillin-tazobactam
Reactant of Route 2
Reactant of Route 2
Piperacillin-tazobactam
Reactant of Route 3
Piperacillin-tazobactam
Reactant of Route 4
Piperacillin-tazobactam
Reactant of Route 5
Piperacillin-tazobactam
Reactant of Route 6
Reactant of Route 6
Piperacillin-tazobactam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.